molecular formula C5H9F2N B13341022 2-(Difluoromethyl)cyclobutan-1-amine

2-(Difluoromethyl)cyclobutan-1-amine

Cat. No.: B13341022
M. Wt: 121.13 g/mol
InChI Key: XLYVASGSYGCJCL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring substituted with a difluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)cyclobutan-1-amine typically involves the difluoromethylation of cyclobutanone derivatives. One common method includes the use of difluoromethylating agents such as fluoroform in the presence of a base. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency. These methods utilize fluoroform as a reagent and are designed to be highly atom-efficient, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include difluoromethylated ketones, carboxylic acids, and various substituted amines .

Scientific Research Applications

2-(Difluoromethyl)cyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

2-(difluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2

InChI Key

XLYVASGSYGCJCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(F)F)N

Origin of Product

United States

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